molecular formula C17H17Cl2N3 B1663142 N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine CAS No. 912780-51-9

N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine

Cat. No. B1663142
M. Wt: 334.2 g/mol
InChI Key: PWEPSIFNTIQCNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine” is a complex organic compound. It contains a benzimidazole core, which is a bicyclic heteroarene, a type of aromatic organic compound. The benzimidazole core is substituted with a propyl group at the 1-position and an amine group at the 5-position. Additionally, it has a 2,4-dichlorophenylmethyl group attached to the nitrogen atom of the benzimidazole .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole ring, which is a fused benzene and imidazole ring. The dichlorophenyl, propyl, and amine groups would be attached at the specified positions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzimidazole ring and the various substituents. The electron-rich nitrogen in the benzimidazole ring and the amine group could potentially act as nucleophiles in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole ring could contribute to its stability and the dichlorophenyl group could increase its lipophilicity .

Scientific Research Applications

Chemical Synthesis and Reactions

N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine is involved in various chemical synthesis and reaction studies. One study explored a ring-fission/C–C bond cleavage reaction with a similar compound, N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, which could provide insights into its chemical behavior (Jäger et al., 2002).

Antimicrobial Activities

Several compounds structurally similar to N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine have been synthesized and evaluated for their antimicrobial activities. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and assessed their antimicrobial activities, which might be relevant to understanding the biological activities of the compound (Bektaş et al., 2007).

Spectroscopic and Structural Characterization

Research has been conducted on the spectroscopic and structural characterization of compounds related to N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine. Castillo et al. (2015) worked on mixed N,S tripodal ligands and copper complexes, providing valuable data on the structural aspects of such compounds (Castillo et al., 2015).

Amination Reactions and Catalysis

N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine may also be relevant in amination reactions and catalysis. For instance, research by Grasa et al. (2001) on amination reactions of aryl halides with nitrogen-containing reagents mediated by palladium/imidazolium salt systems could provide insights into the reactivity and potential catalytic applications of similar compounds (Grasa et al., 2001).

Future Directions

The study of benzimidazole derivatives is a vibrant field due to their wide range of biological activities. Future research could focus on exploring the biological activity of this compound and optimizing its properties for potential therapeutic applications .

properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3/c1-2-7-22-11-21-16-9-14(5-6-17(16)22)20-10-12-3-4-13(18)8-15(12)19/h3-6,8-9,11,20H,2,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEPSIFNTIQCNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C1C=CC(=C2)NCC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine
Reactant of Route 2
Reactant of Route 2
N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine
Reactant of Route 3
Reactant of Route 3
N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine
Reactant of Route 4
Reactant of Route 4
N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine
Reactant of Route 5
Reactant of Route 5
N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine
Reactant of Route 6
N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.